Propyl 3-[2-(3-bromophenoxy)acetamido]benzoate
Overview
Description
Propyl 3-[2-(3-bromophenoxy)acetamido]benzoate is an organic compound with the molecular formula C18H18BrNO4. It contains a total of 43 bonds, including 25 non-hydrogen bonds, 14 multiple bonds, 8 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 ester (aromatic), 1 secondary amide (aliphatic), and 1 ether (aromatic)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 3-[2-(3-bromophenoxy)acetamido]benzoate typically involves multiple steps. One common approach includes the following steps:
Acylation: The formation of the acetamido group through an acylation reaction.
Esterification: The final step involves the esterification of the benzoate group with propanol.
The reaction conditions for these steps often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, green chemistry principles, such as solvent-free conditions and the use of renewable catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Propyl 3-[2-(3-bromophenoxy)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as converting the ester to an alcohol.
Substitution: The bromine atom in the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Propyl 3-[2-(3-bromophenoxy)acetamido]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Propyl 3-[2-(3-bromophenoxy)acetamido]benzoate involves its interaction with specific molecular targets. The bromophenoxy group can engage in halogen bonding, while the acetamido and ester groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Propyl benzoate: Lacks the bromophenoxy and acetamido groups, making it less reactive.
3-Bromophenoxyacetic acid: Contains the bromophenoxy group but lacks the ester and acetamido groups.
N-(3-Bromophenoxy)acetamide: Contains the bromophenoxy and acetamido groups but lacks the ester group.
Uniqueness
Propyl 3-[2-(3-bromophenoxy)acetamido]benzoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
propyl 3-[[2-(3-bromophenoxy)acetyl]amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4/c1-2-9-23-18(22)13-5-3-7-15(10-13)20-17(21)12-24-16-8-4-6-14(19)11-16/h3-8,10-11H,2,9,12H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBLZLNEYYTVFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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